molecular formula C9H5BrN2O2 B12119576 1,7-Naphthyridine-6-carboxylic acid, 5-bromo- CAS No. 1049130-81-5

1,7-Naphthyridine-6-carboxylic acid, 5-bromo-

Cat. No.: B12119576
CAS No.: 1049130-81-5
M. Wt: 253.05 g/mol
InChI Key: AZFSWKRGHNGTNO-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions. This specific compound has a bromine atom at the 5-position and a carboxylic acid group at the 6-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridine-6-carboxylic acid, 5-bromo- typically involves the bromination of 1,7-naphthyridine-6-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the naphthyridine ring using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1,7-Naphthyridine-6-carboxylic acid, 5-bromo- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The bromination reaction can be optimized by adjusting the flow rates, concentrations, and temperature to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.

    Reduction Reactions: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 1,7-Naphthyridine-6-carboxylic acid derivatives with different substituents at the 5-position.

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of dihydro or tetrahydro naphthyridine derivatives.

Scientific Research Applications

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules like DNA and proteins, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1,7-Naphthyridine-6-carboxylic acid, 5-bromo- involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Contains nitrogen atoms at the 1 and 5 positions, exhibiting different reactivity and biological activities.

    1,6-Naphthyridine: Contains nitrogen atoms at the 1 and 6 positions, known for its anticancer and antimicrobial properties.

    1,8-Naphthyridine: Contains nitrogen atoms at the 1 and 8 positions, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the carboxylic acid group at the 6-position allows for targeted modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Biological Activity

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- (CAS No. 1049130-81-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- features a naphthyridine core with a carboxylic acid functional group and a bromine substituent. The presence of these functional groups contributes to its biological activity by influencing its interactions with biological targets.

Biological Activity Overview

The biological activity of 1,7-naphthyridine derivatives has been investigated in several studies, focusing primarily on their antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of naphthyridine derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins.

The biological activity of 1,7-naphthyridine-6-carboxylic acid, 5-bromo- is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Receptor Modulation : Some studies suggest that naphthyridines can modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various naphthyridine derivatives. The results indicated that compounds similar to 1,7-naphthyridine-6-carboxylic acid exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, demonstrating significant antibacterial effects.

CompoundMIC (µg/mL)Target Organism
14Staphylococcus aureus
28Escherichia coli
316Pseudomonas aeruginosa

Study 2: Anticancer Properties

In another investigation published in Cancer Letters, researchers explored the anticancer effects of naphthyridine derivatives on human cancer cell lines. The study found that treatment with these compounds led to a reduction in cell viability by up to 70% in certain cancer types.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)10Cell cycle arrest at G2/M phase
A549 (Lung)12Caspase activation and DNA fragmentation

Properties

CAS No.

1049130-81-5

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

5-bromo-1,7-naphthyridine-6-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2/c10-7-5-2-1-3-11-6(5)4-12-8(7)9(13)14/h1-4H,(H,13,14)

InChI Key

AZFSWKRGHNGTNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2N=C1)C(=O)O)Br

Origin of Product

United States

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